4-O-Demethylmanassantin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Demethylmanassantin B is a dineolignan compound isolated from the plant Saururus chinensis. It is known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Demethylmanassantin B involves several steps, including the preparation of intermediate compounds. One common approach is the hydroxylation of the distal phenyl rings of manassantin B to obtain this compound. This process typically involves the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-Demethylmanassantin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the functional groups, potentially affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products Formed
The major products formed from these reactions include modified analogues of this compound, which can be further evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
4-O-Demethylmanassantin B has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the structure-activity relationship of lignans and their derivatives.
Biology: The compound is used to investigate cellular responses to hypoxia and the role of HIF-1 in various biological processes.
Medicine: Due to its inhibitory effects on HIF-1, this compound is being explored as a potential therapeutic agent for cancer treatment. .
Wirkmechanismus
4-O-Demethylmanassantin B exerts its effects primarily by inhibiting the activity of hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions. By inhibiting HIF-1, this compound disrupts these processes, leading to reduced tumor growth and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manassantin A: Another dineolignan from Saururus chinensis with similar inhibitory effects on HIF-1.
Manassantin B: The parent compound from which 4-O-Demethylmanassantin B is derived.
Saucerneol G: A lignan with anti-inflammatory and antitumor properties
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its inhibitory effects on HIF-1 compared to its parent compound, manassantin B. This makes it a more potent candidate for therapeutic applications, particularly in cancer treatment .
Eigenschaften
Molekularformel |
C40H46O11 |
---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
4-[(1R,2R)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]-1-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C40H46O11/c1-21-22(2)40(28-11-15-32(35(19-28)46-7)50-24(4)38(43)26-9-13-30-36(17-26)48-20-47-30)51-39(21)27-10-14-31(34(18-27)45-6)49-23(3)37(42)25-8-12-29(41)33(16-25)44-5/h8-19,21-24,37-43H,20H2,1-7H3/t21-,22-,23-,24-,37+,38+,39+,40+/m1/s1 |
InChI-Schlüssel |
WQSGIPAMJXWYGZ-NPIUFYBCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)O)OC)O)OC)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)O)OC)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.